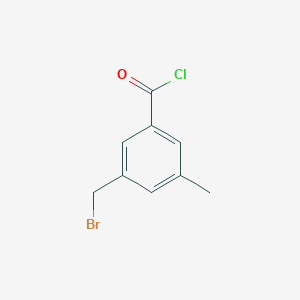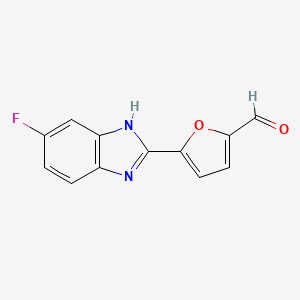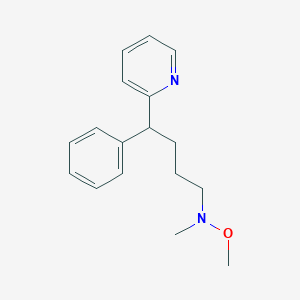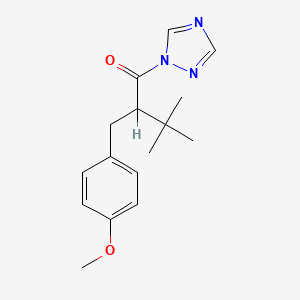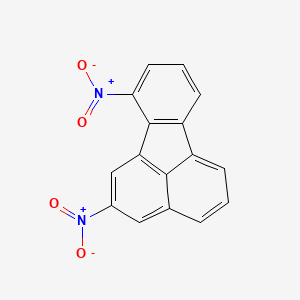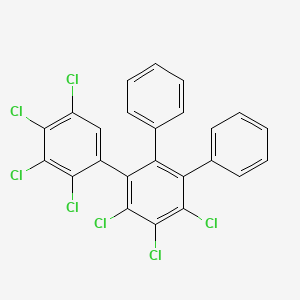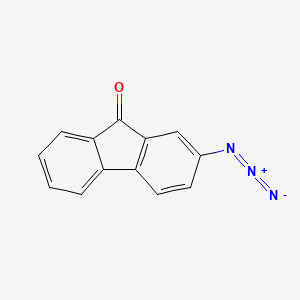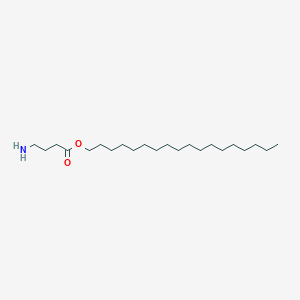![molecular formula C7H18O4SSi B14325361 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol CAS No. 111597-50-3](/img/structure/B14325361.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi It is characterized by the presence of a trimethoxysilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. A common synthetic route involves the use of a base catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction between the thiol group of 2-mercaptoethanol and the silicon atom of the trimethoxysilane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are used to isolate the desired product from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base catalyst, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s adhesive properties. The thiol group can form disulfide bonds with other thiol-containing molecules, enabling bioconjugation and surface modification. These interactions are mediated by various molecular pathways, depending on the specific application and target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl group, making it less versatile in certain applications.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group and a trimethoxysilyl group, but with a different carbon chain length and positioning.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is unique due to the presence of both a trimethoxysilyl group and a sulfanyl group, which provide distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
111597-50-3 |
|---|---|
Formule moléculaire |
C7H18O4SSi |
Poids moléculaire |
226.37 g/mol |
Nom IUPAC |
2-(2-trimethoxysilylethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H18O4SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h8H,4-7H2,1-3H3 |
Clé InChI |
FFYNJSBDCUIZRM-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCSCCO)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


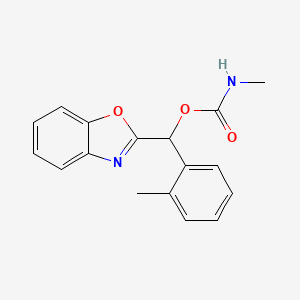
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
